molecular formula C18H19N5O3S B4424752 4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No.: B4424752
M. Wt: 385.4 g/mol
InChI Key: FKCTVIOGOQNMFR-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylsulfamoyl group, a triazole ring, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride and a suitable base, such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the triazole-containing intermediate with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]benzamide: Lacks the methyl group on the triazole ring.

    4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzoic acid: Contains a carboxylic acid group instead of the benzamide moiety.

Uniqueness

4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is unique due to the presence of both the dimethylsulfamoyl group and the methyl-substituted triazole ring, which confer distinct chemical properties and biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-22(2)27(25,26)16-9-7-13(8-10-16)18(24)20-15-6-4-5-14(11-15)17-21-19-12-23(17)3/h4-12H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCTVIOGOQNMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide
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4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

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